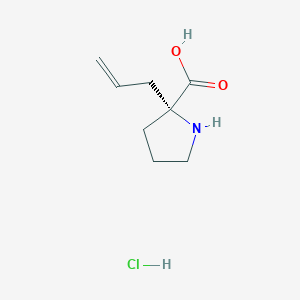
5-Bromothiophene-3-carbaldehyde
Overview
Description
5-Bromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3BrOS and a molecular weight of 191.05 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Bromothiophene-3-carbaldehyde, often involves heterocyclization of various substrates . A five-step protocol starting from thiophene has been reported for the synthesis of a new thiophene derivative, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-3-carbaldehyde is represented by the SMILES stringBrc1cc(C=O)cs1 . Chemical Reactions Analysis
Thiophene-based analogs, including 5-Bromothiophene-3-carbaldehyde, are often synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis
5-Bromothiophene-3-carbaldehyde is a liquid at room temperature. It has a density of approximately 1.76 g/mL at 25°C and a refractive index (n20/D) of 1.62 . Its boiling point is between 237-242°C at 760 mmHg .Scientific Research Applications
1. Synthesis of New Schiff Bases with Thiophene Ring
- Summary of Application: 5-Bromothiophene-3-carbaldehyde is used in the synthesis of Schiff bases containing substituted thiophene . These Schiff bases have wide biological activities and industrial applications .
- Methods of Application: The compounds were characterized by Fourier transform infrared (FTIR), 1H and 13C NMR spectroscopy methods . In vitro leishmanicidal activities of five different newly synthesized compounds were determined against standard L. infantum promastigotes by microdilution method . In silico analysis was used to examine the probable interactions between the synthesized compound and the target proteins .
- Results or Outcomes: The study aimed to determine the in vitro leishmanicidal activities of five different newly synthesized compounds .
2. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde
- Summary of Application: 5-Bromothiophene-3-carbaldehyde is used in the regioselective synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde . This compound is a versatile organic molecule with functionalizable handles that allow facile derivation .
- Methods of Application: The synthesis was achieved using the concept of chemo- and regioselective Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene . This is a five-step protocol starting from thiophene with an overall yield of 33% . These lithium/halogen exchange reactions were carried out at −78 °C to room temperature over the period of 1 to 18 hours depending on the reactivity of electrophiles .
- Results or Outcomes: The titled compound was obtained as a colorless solid with a melting point of 92 °C .
Safety And Hazards
Future Directions
Thiophene-based compounds, including 5-Bromothiophene-3-carbaldehyde, have potential applications in various fields. They are used in the synthesis of biologically active compounds, organic semiconductors, and organic field-effect transistors . They also have potential applications in the development of new drugs .
properties
IUPAC Name |
5-bromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-1-4(2-7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLBPUYMTHPNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484383 | |
| Record name | 5-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-3-carbaldehyde | |
CAS RN |
18791-79-2 | |
| Record name | 5-Bromo-3-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18791-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)











